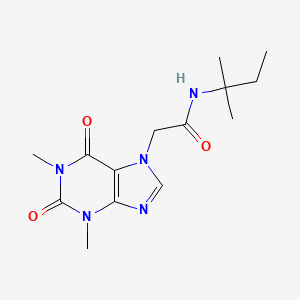![molecular formula C15H24N2O3S B5705805 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as TAPS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide-based compound that has been synthesized through a multistep process. TAPS has been found to have several biochemical and physiological effects, making it a useful tool in many laboratory experiments.
作用機序
The mechanism of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is not fully understood, but it is believed to act as a buffer by maintaining a stable pH in biochemical and physiological experiments. N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has also been found to stabilize proteins and enzymes, which may be due to its ability to interact with the active sites of these molecules.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to have several biochemical and physiological effects, including its ability to stabilize proteins and enzymes. It has also been found to be useful in maintaining a stable pH in biochemical and physiological experiments. N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been shown to be non-toxic to cells and has no significant effect on cell viability.
実験室実験の利点と制限
The advantages of using N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide in laboratory experiments include its ability to stabilize proteins and enzymes, maintain a stable pH, and its non-toxicity to cells. However, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has some limitations, including its cost and the complexity of its synthesis. Additionally, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide may not be suitable for all experiments, as its effects may vary depending on the specific conditions of the experiment.
将来の方向性
There are several future directions for research involving N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide. One potential area of research is the use of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide in the development of new drugs and therapies. N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide may also be useful in the study of protein-protein interactions and the development of new diagnostic tools. Additionally, further research may be needed to fully understand the mechanism of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide and its effects on different biological systems.
Conclusion:
In conclusion, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is a valuable tool in scientific research, with several biochemical and physiological effects that make it useful in a variety of laboratory experiments. Its ability to stabilize proteins and enzymes and maintain a stable pH make it a valuable tool for studying biological systems. While N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has some limitations, its potential applications in drug development, protein-protein interactions, and diagnostics make it an area of interest for future research.
合成法
The synthesis of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide involves a multistep process that starts with the reaction of 4-nitrobenzenesulfonyl chloride with tert-butylamine to form 4-nitrobenzenesulfonamide. This compound is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide. The synthesis of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been used in scientific research for a variety of purposes, including as a buffer in biochemical and physiological experiments. It has also been used as a tool for studying the effects of pH on enzymatic reactions. N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been found to be useful in stabilizing proteins and enzymes, making it a valuable tool in many laboratory experiments.
特性
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-14(2,3)13(18)16-11-7-9-12(10-8-11)21(19,20)17-15(4,5)6/h7-10,17H,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJBWVCXQSTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)



![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)